molecular formula C13H23NO3 B578115 叔丁基 4-(氧杂环丙烷-3-基)哌啶-1-甲酸酯 CAS No. 1257294-04-4

叔丁基 4-(氧杂环丙烷-3-基)哌啶-1-甲酸酯

货号 B578115
CAS 编号: 1257294-04-4
分子量: 241.331
InChI 键: UEKRZANKPZVKJS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C13H23NO3 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .


Molecular Structure Analysis

The molecular weight of “Tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate” is approximately 241.327 Da . The SMILES string representation of this compound is CC(C)(C)OC(=O)N1CCC(CC1)C2COC2 .

科学研究应用

在生物活性化合物合成中的作用

Kong 等人(2016 年)合成了“叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环丁-2-基)-1H-吡唑-1-基)哌啶-1-甲酸酯”,突出了其作为生产克唑替尼(一种用于癌症治疗的药物)等化合物的中间体的意义。该合成展示了该化合物在构建具有潜在生物活性的复杂分子中的效用,这是通过一系列从叔丁基-4-羟基哌啶-1-甲酸酯开始的反应实现的 (Kong 等人,2016 年).

在药物开发中的重要性

为了进一步强调其重要性,Zhang 等人(2018 年)报告了“叔丁基 4-甲酰-3, 6-二氢吡啶-1(2H)-甲酸酯”作为小分子抗癌药物的关键中间体。该研究概述了该化合物的产率很高的合成方法,强调了其在新型癌症治疗药物开发中的作用 (Zhang 等人,2018 年).

在哌啶衍生物合成中的应用

Moskalenko 和 Boev(2014 年)展示了“叔丁基 4-氧代哌啶-1-甲酸酯的 3-烯丙基化”,以高产率制备叔丁基 3-烯基-4-氧代哌啶-1-甲酸酯。本研究为合成多种多样的哌啶衍生物提供了宝贵的见解,这些衍生物是有前途的合成子,可用于药物化学应用 (Moskalenko 和 Boev,2014 年).

结构多样的分子的合成

Harmsen 等人(2011 年)描述了叔丁基反式-4-乙炔基-3-羟基哌啶-1-甲酸酯的合成,这是一种用于创建取代的哌啶的新支架。这项工作展示了该化合物通过区域选择性开环和随后的 1,3-偶极环加成反应生成结构多样的分子的多功能性 (Harmsen 等人,2011 年).

安全和危害

“Tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate” is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed . It is also classified as a non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects .

属性

IUPAC Name

tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(15)14-6-4-10(5-7-14)11-8-16-9-11/h10-11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKRZANKPZVKJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-(2-hydroxy-1-(hydroxymethyl)ethyl)piperidine-1-carboxylic acid tert-butyl ester (7.62 g, 0.029 mol) in anhydrous THF (100 mL) at 0° C., a solution of n-BuLi (1.6 M in hexanes, 18.4 mL, 0.029 mol) was added dropwise. The resulting mixture was stirred at 0° C. for 30 min, then a solution of toluenesulfonyl chloride (5.26 g, 0.028 mol) in anhydrous THF (50 mL) was added by canula. The thick reaction mixture was allowed to warm to ambient temperature and stirred for 2 h. A solution of n-BuLi (1.6 M in hexanes, 18.4 mL, 0.029 mol) was added dropwise and the reaction mixture heated at 60° C. for 2 h, then concentrated in vacuo. The resulting oil was partitioned between EtOAc and water. The organic layer was separated and washed with brine, then dried (MgSO4) and concentrated in vacuo. The resultant residue was purified by flash chromatography (Si—PPC, pentane:EtOAc; gradient from 100:0 to 20:80) to afford 4-oxetan-3-ylpiperidine-1-carboxylic acid tert-butyl ester as a white solid (5.33 g, 75%). TFA (10 mL) was added to a solution of 4-oxetan-3-yl-piperidine-1-carboxylic acid tert-butyl ester (7.1 g, 0.029 mol) in DCM (100 mL) and the mixture stirred at ambient temperature for 2 h. The reaction mixture was loaded onto an Isolute® SCX-2 cartridge (50 g), the cartridge was washed with MeOH before the desired product was eluted using 2 M NH3 in MeOH. The product was collected and concentrated in vacuo. The resultant residue was purified by flash chromatography (Si—PPC, DCM: 2 M NH3 in MeOH 100:0 to 98:2 to 95:5 to 90:10 to 85:15 to 80:20) to afford 4-Oxetan-3-ylpiperidine as a colourless oil which solidified on standing (2.05 g, 49%). 1H NMR (CDCl3, 300 MHz) δ 4.75 (dd, J=7.9, 6.0 Hz, 2H); 4.52-4.42 (m, 2H); 3.14-3.04 (m, 2H); 2.81-2.67 (m, 1H); 2.61 (td, J=12.2, 2.6 Hz, 2H); 1.85-1.68 (m, 1H); 1.60 (m, 2H) and 1.02 (qd, J=12.2, 4.0 Hz, 2H).
Quantity
18.4 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.26 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
18.4 mL
Type
reactant
Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。